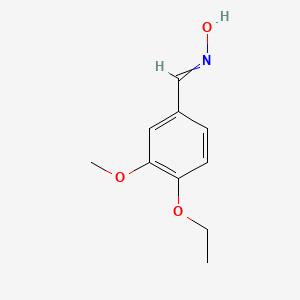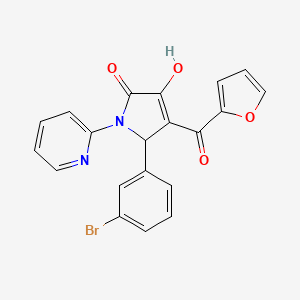
2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one is a chemical compound that has attracted significant attention in scientific research. This compound has been synthesized using various methods and has shown potential for various applications in the field of medicine and biochemistry. In
Mécanisme D'action
The mechanism of action of 2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one involves the inhibition of various enzymes and signaling pathways. Studies have shown that this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of various signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one are diverse and depend on the specific application. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation, leading to the suppression of tumor growth. In the treatment of neurological disorders, this compound has been shown to improve cognitive function and reduce neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one in lab experiments include its potent anti-cancer and neuroprotective activity, as well as its ability to inhibit various enzymes and signaling pathways. However, there are also limitations to using this compound, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the research and development of 2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one. One direction is to further explore its potential for the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential for the treatment of other types of cancer, including breast cancer and lung cancer. Additionally, there is a need for further studies to determine the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity.
Conclusion:
In conclusion, 2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one is a chemical compound that has shown significant potential for various applications in scientific research. Its potent anti-cancer and neuroprotective activity, as well as its ability to inhibit various enzymes and signaling pathways, make it a promising candidate for further research and development. However, further studies are needed to determine its optimal dosage and administration, as well as its potential toxicity.
Méthodes De Synthèse
The synthesis of 2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one can be achieved using various methods. One of the most common methods involves the reaction of 3-bromoaniline and furan-2-carboxylic acid with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to cyclization and oxidation to obtain the final product.
Applications De Recherche Scientifique
2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one has shown potential for various applications in scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has shown potential for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O4/c21-13-6-3-5-12(11-13)17-16(18(24)14-7-4-10-27-14)19(25)20(26)23(17)15-8-1-2-9-22-15/h1-11,17,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIBOFZKLGBRLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-9-methyl-N-(3-morpholinopropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2442550.png)
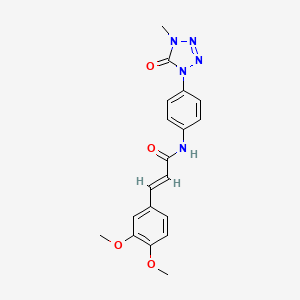

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2442555.png)
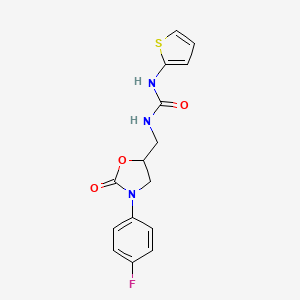
![6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2442558.png)

![3-[(3-chlorophenyl)sulfonyl]-N-cycloheptylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2442561.png)
![2-[[4-(3-Amino-3-oxopropyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2442563.png)
![N-Methyl-1-(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine](/img/structure/B2442564.png)
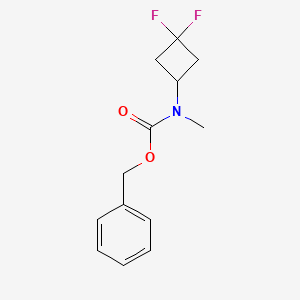
![N-([2,3'-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2442567.png)
![4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2442569.png)
